molecular formula C9H12BrN3O B1275119 1-(5-Bromopyrimidin-2-yl)-4-piperidinol CAS No. 887425-47-0

1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Cat. No.: B1275119
CAS No.: 887425-47-0
M. Wt: 258.12 g/mol
InChI Key: KHDDJQBUJMYKAY-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a useful research compound. Its molecular formula is C9H12BrN3O and its molecular weight is 258.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Cine-Amination of Pyrimidines : The cine-amination of 4-substituted-5-bromopyrimidines, including structures related to 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, was investigated, showing the conversion into corresponding aminopyrimidines. This process, involving an SN(ANRORC) mechanism, is significant for the synthesis of diverse pyrimidine derivatives with potential biological activities (Rasmussen et al., 1978).

  • Pharmacological Applications : Compounds synthesized from structures similar to this compound, such as aminopyrimidines, have shown promise as 5-HT1A agonists, which are relevant in the treatment of neurological disorders (Dounay et al., 2009).

  • Cross-Coupling Reactions : The combination of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution has been utilized to synthesize pyrimidines bearing thiophene fragments from 5-bromopyrimidine, highlighting a method for developing heterocyclic compounds with potential electronic and optical properties (Verbitskiy et al., 2012).

  • Molecular Docking and Biological Activities : The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates and their evaluation against cancer cell lines, including MCF-7, demonstrate the potential of derivatives for therapeutic applications. Molecular docking studies further support their biological relevance (Parveen et al., 2017).

Material Science and Catalysis

  • Polymeric Complexes and Catalysis : Azide-bridged polymeric complexes utilizing piperidine-based ligands have shown significant potential in catalysis and material science. Their ability to bind with DNA and proteins suggests applications in biomedical materials and as catalysts in chemical syntheses (Das et al., 2022).

  • Corrosion Inhibition : Piperidine derivatives have been studied for their efficiency as corrosion inhibitors on metal surfaces, particularly iron. Quantum chemical and molecular dynamic simulation studies provide insights into the adsorption behaviors and inhibition mechanisms, which are crucial for the development of safer and more effective industrial materials (Belghiti et al., 2018).

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDDJQBUJMYKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405124
Record name 1-(5-Bromopyrimidin-2-yl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887425-47-0
Record name 1-(5-Bromopyrimidin-2-yl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-chloropyrimidine (5 g, 25.8 mmol), piperidin-4-ol (2.88 g, 28.4 mmol) and triethylamine (5.40 mL, 38.8 mmol) in EtOH (51.7 mL) was heated at 90° C. for 0.5 h. The solvent was evaporated, the residue was diluted with 1N HCl (20 mL) and extracted with EtOAc (3×15 mL). The combined organic fractions were dried over Na2SO4 and the solvent was evaporated. The product was recrystallized from CH2Cl2/hexanes, filtered and washed with hexanes to afford the title product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
51.7 mL
Type
solvent
Reaction Step One

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